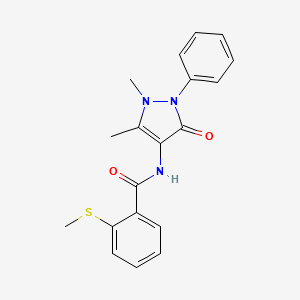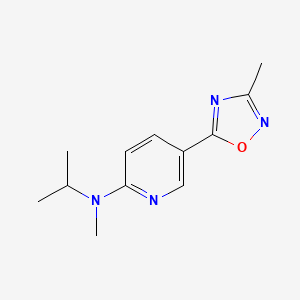![molecular formula C24H36N2O2 B5110309 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurosciences.
科学研究应用
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, this compound has been used to study the effects of piperidine derivatives on different biological targets, including neurotransmitter receptors and ion channels. In neurosciences, this compound has been used to study the mechanisms of action of various drugs and to investigate the role of neurotransmitters in brain function.
作用机制
The mechanism of action of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been reported to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been reported to interact with other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been reported to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, which are consistent with its reported antagonism of the dopamine D2 receptor. This compound has also been reported to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
实验室实验的优点和局限性
The advantages of using 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments include its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the limitations of using this compound include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
未来方向
There are several potential future directions for research on 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One direction is to investigate the potential of this compound as a drug candidate for the treatment of neurological and psychiatric disorders. Another direction is to study the mechanisms of action of this compound and its interactions with other neurotransmitter receptors. Additionally, future research could focus on the development of new synthesis methods for this compound and the optimization of its pharmacological properties.
合成方法
The synthesis of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(4-fluorophenyl)piperazine with cycloheptyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-(1-piperidinylcarbonyl)phenol in the presence of potassium carbonate to obtain the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for scientific research.
属性
IUPAC Name |
[2-(1-cycloheptylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c27-24(26-16-8-3-9-17-26)22-12-6-7-13-23(22)28-21-14-18-25(19-15-21)20-10-4-1-2-5-11-20/h6-7,12-13,20-21H,1-5,8-11,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBCMOWMOOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)

![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)



![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)